

A Comparative Structural Analysis of Capistruin and Other Lasso Peptides

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Compound of Interest

Compound Name: **Capistruin**
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This guide provides a detailed comparison of the structural features of **Capistruin**, a lasso peptide from *Burkholderia thailandensis*, with other notable lasso peptides: Microcin J25, Lariatin A, and Sviceucin. Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lariat" or "lasso" topology. This structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability and diverse biological activities, making them attractive scaffolds for drug development.

Structural Overview of Lasso Peptides

Lasso peptides are defined by a mechanically interlocked structure.^[1] This architecture consists of an 8- or 9-residue N-terminal macrolactam ring formed by an isopeptide bond between the α -amino group of the N-terminal amino acid and the side-chain carboxyl group of an acidic residue (Asp or Glu).^[2] The C-terminal portion of the peptide, referred to as the "tail," is threaded through this ring and is held in place by bulky "steric lock" residues, preventing its unthreading.^[2] This unique fold results in exceptional resistance to proteolysis and thermal denaturation.

Comparative Structural Data

The following table summarizes the key structural parameters of **Capistruin** and other selected lasso peptides.

Feature	Capistruin	Microcin J25	Lariatin A	Sviceucin
Amino Acid Sequence	G-P-R-T-P-P-W-F-D-G-N-Y-P-G-R-F-G-F-N	G-G-A-G-H-V-P-E-Y-F-V-G-I-G-T-P-I-S-F-Y-G	G-S-Q-L-V-Y-R-E-W-V-G-H-S-N-V-I-K-P	C-A-C-D-G-D-G-E-C-S-I-P-G-A-C-A-A-G-P-C
Total Residues	19	21	18	20
Ring Size (residues)	9	8	8	8
Isopeptide Bond	Gly1 (α -NH ₂) - Asp9 (γ -COOH)	Gly1 (α -NH ₂) - Glu8 (γ -COOH)	Gly1 (α -NH ₂) - Glu8 (γ -COOH)	Cys1 (α -NH ₂) - Glu8 (γ -COOH)
Loop Length (residues)	4	5	5	5
Tail Length (residues)	6	8	5	7
Steric Lock Residues	Arg15, Phe17	Phe19, Tyr20	Trp9, Val12	Not explicitly defined, stability enhanced by disulfide bonds
Disulfide Bonds	None	None	None	Cys3-Cys15, Cys9-Cys20
PDB ID	Not Available	--INVALID-LINK-- [3][4][5]	Not Available	--INVALID-LINK-- [6][7]

Structural Similarities and Differences

Capistruin, Microcin J25, and Lariatin A are all classified as class II lasso peptides, characterized by the absence of disulfide bonds and reliance on steric hindrance to maintain their lasso fold.^[8] Sviceucin, on the other hand, is a class I lasso peptide, which is distinguished by the presence of disulfide bonds that provide additional structural stability.

The macrolactam ring of **Capistruin** is slightly larger than the others in this comparison, comprising nine amino acid residues.^[2] The isopeptide linkage in **Capistruin** is formed between the N-terminal Glycine and the side chain of Aspartate at position 9. In contrast,

Microcin J25, Lariatin A, and Sviceucin all have an 8-membered ring with the isopeptide bond involving a Glutamate residue.

A key feature for the stability of class II lasso peptides is the presence of bulky amino acid residues that act as "plugs" or "steric locks," preventing the tail from slipping out of the ring. In **Capistruin**, Arginine at position 15 and Phenylalanine at position 17 are thought to serve this function. Microcin J25 possesses a well-defined steric lock with Phenylalanine-19 and Tyrosine-20.^[3] Lariatin A is stabilized by Tryptophan-9 and Valine-12. Sviceucin's stability is primarily attributed to its two disulfide bonds, a hallmark of class I lasso peptides.

Experimental Protocols for Structural Determination

The three-dimensional structures of lasso peptides are primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides.

General Protocol:

- Sample Preparation: The purified lasso peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O) to a concentration of 0.5-1.0 mM.
- Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Standard 2D experiments include:
 - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

- Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
- Structural Restraint Generation: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants measured in COSY-type spectra.
- Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
- Structure Validation: The quality of the calculated structures is assessed using various validation tools that check for consistency with the experimental data and known geometric parameters of proteins.

X-ray Crystallography

X-ray crystallography provides high-resolution structures of molecules in their crystalline state.

General Protocol:

- Crystallization: The purified peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find optimal conditions for crystal growth.
- Data Collection: A single, well-ordered crystal is exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded on a detector.
- Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.
- Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD or SAD).
- Model Building and Refinement: An initial model of the peptide is built into the electron density map. The model is then refined to improve the fit to the experimental data and to ensure ideal molecular geometry.

- Validation: The final structure is validated to check its quality and stereochemistry.

Mass Spectrometry

Mass spectrometry is used to determine the exact molecular weight of the lasso peptide and to confirm its amino acid sequence and topology.

General Protocol:

- Sample Preparation: The purified peptide is prepared in a suitable solvent for ionization.
- Ionization: The peptide is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- Tandem Mass Spectrometry (MS/MS): To confirm the sequence and identify the isopeptide bond, the peptide ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern can distinguish between the lasso topology and a branched-cyclic topoisomer.

Visualizing Structural Similarities

The following diagrams, generated using Graphviz, illustrate the structural topology of **Capistruin** and the other lasso peptides.

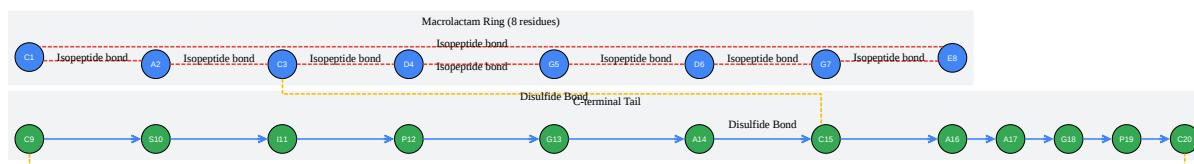


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Caption: Topological structure of **Capistruin**.

Caption: Topological structure of Microcin J25.

Caption: Topological structure of Lariatin A.



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Caption: Topological structure of Sviceucin.

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